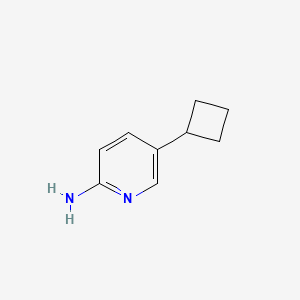

5-Cyclobutylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNVSEPZPPQXNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-97-7 | |

| Record name | 5-cyclobutylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclobutylpyridin 2 Amine

Retrosynthetic Analysis of the 5-Cyclobutylpyridin-2-amine Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, offering a logical framework for designing its synthesis. The most apparent disconnections are the C-N bond of the amine group and the C-C bond connecting the cyclobutyl moiety to the pyridine (B92270) ring.

Disconnection 1: C(2)-N Bond

This disconnection leads to a 5-cyclobutyl-2-halopyridine (e.g., X = Cl, Br, I) and an amine source, such as ammonia (B1221849) or a protected amine equivalent. This strategy relies on the formation of the C-N bond in the final steps of the synthesis.

Disconnection 2: C(5)-Cyclobutyl Bond

Alternatively, disconnecting the bond between the cyclobutyl group and the pyridine ring suggests a 5-halo-2-aminopyridine and a cyclobutyl organometallic reagent (e.g., cyclobutylboronic acid or a cyclobutylzinc halide). This approach focuses on forming the C-C bond as a key step.

A third, less common, disconnection could involve the construction of the pyridine ring itself from acyclic precursors already bearing the cyclobutyl and amino functionalities in some form.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound typically involve multi-step sequences that functionalize a pre-existing pyridine ring or introduce the cyclobutyl group onto a pyridine precursor.

Strategies Involving Pyridine Ring Functionalization

One classical route begins with a readily available pyridine derivative, which is then sequentially functionalized. A common starting material is a 2-aminopyridine (B139424), which can be halogenated at the 5-position, followed by introduction of the cyclobutyl group. However, controlling the regioselectivity of halogenation can be challenging.

A more controlled approach involves starting with a 2,5-dihalopyridine. The differential reactivity of the halogens can be exploited to first introduce the cyclobutyl group at the 5-position via a Grignard or organolithium reagent, followed by amination at the 2-position.

Another strategy involves the nitration of a 5-substituted pyridine. For instance, a 3-halopyridine can be subjected to a cross-coupling reaction to introduce the cyclobutyl group, followed by nitration, which often directs to the 2- and 6-positions. Subsequent reduction of the nitro group at the 2-position would yield the desired amine. A patent describes a similar process where a 2-amino-6-halogeno-3,4-dihydro-4-oxo-5-nitropyridine is reacted with a cyclobutane (B1203170) derivative, followed by reduction of the nitro group to an amine. beilstein-journals.orgnih.gov

Strategies Involving Cyclobutyl Moiety Introduction

The introduction of the cyclobutyl group onto a functionalized pyridine ring is a cornerstone of many classical syntheses. This is often achieved through nucleophilic substitution or cross-coupling reactions.

For instance, a 5-halopyridine derivative can react with a cyclobutyl organometallic reagent. While not a classical method in the historical sense, early examples of such cross-couplings laid the groundwork for more modern catalytic systems. A study on the synthesis of substituted pyridines applied the SNAr reaction of 2- or 4-halopyridines with cyclobutylnitrile, demonstrating a method for introducing a functionalized cyclobutyl group. nsf.gov

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry offers highly efficient and selective methods for the synthesis of this compound, primarily relying on transition metal-catalyzed cross-coupling reactions.

C-N Coupling Reactions in Pyridin-2-amine Synthesis (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a powerful and widely used method for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction allows for the coupling of an aryl halide with an amine. In the context of this compound synthesis, this would typically involve the reaction of a 5-cyclobutyl-2-halopyridine with an amine source, such as ammonia or a protected amine, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

The reaction is known for its broad substrate scope and functional group tolerance, making it a highly attractive method for the final step in the synthesis. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aminopyridine and regenerate the active catalyst. wikipedia.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 100 | Good to Excellent | researchgate.net |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Varies | wikipedia.org |

This table represents typical conditions for Buchwald-Hartwig amination of halopyridines and may require optimization for the specific substrate.

Transition Metal-Catalyzed Functionalization at the Pyridine Ring

The introduction of the cyclobutyl group at the 5-position of the pyridine ring is efficiently achieved through modern cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.

The Suzuki-Miyaura coupling involves the reaction of a halopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgnih.gov For the synthesis of this compound, a 5-halo-2-aminopyridine would be coupled with cyclobutylboronic acid. This reaction is highly versatile and tolerates a wide range of functional groups. mdpi.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgwikipedia.orgorganic-chemistry.org A 5-halo-2-aminopyridine could be reacted with a cyclobutylzinc halide to form the desired product. Negishi coupling is known for its high reactivity and can be effective for coupling secondary alkyl groups like cyclobutyl. nih.gov

| Coupling Reaction | Catalyst | Ligand | Base/Reagent | Solvent | Temperature (°C) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | nih.gov |

| Negishi | PdCl₂(dppf) | - | Cyclobutylzinc bromide | THF | rt - 60 | orgsyn.org |

This table illustrates general conditions for Suzuki-Miyaura and Negishi couplings involving halopyridines and may need to be adapted for the specific synthesis of this compound.

More recently, direct C-H functionalization has emerged as a powerful tool to avoid the pre-functionalization of starting materials. nih.govumich.edutcichemicals.com While specific examples for the direct C-H cyclobutylation at the 5-position of a 2-aminopyridine are not prevalent, this remains an active area of research with the potential for highly efficient and atom-economical syntheses.

Electrophilic and Nucleophilic Substitution Strategies

The construction of the this compound molecule relies heavily on strategic substitution reactions on the pyridine core. The reactivity of the starting 2-aminopyridine scaffold is governed by the interplay between the activating amino group (-NH2) and the inherent electronic properties of the pyridine ring. The -NH2 group is a strong activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Concurrently, the electronegative nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack compared to benzene. The combination of these effects makes the C5 position the most favorable site for electrophilic substitution.

A common and effective strategy to synthesize the target compound begins with a regioselective electrophilic substitution on 2-aminopyridine to install a leaving group at the C5 position, which is then substituted with the cyclobutyl group via a nucleophilic-type cross-coupling reaction.

Electrophilic Bromination: A prime example of this approach is the selective bromination of 2-aminopyridine. This reaction serves as a critical first step to produce the key intermediate, 2-amino-5-bromopyridine (B118841). Various brominating agents can be employed, with methods optimized to ensure high regioselectivity for the C5 position, minimizing the formation of the C3-bromo isomer and other byproducts.

Nucleophilic Substitution via Cross-Coupling: Following bromination, the crucial C-C bond between the pyridine ring and the cyclobutyl group is typically formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this reaction, the 2-amino-5-bromopyridine intermediate is reacted with a cyclobutylboronic acid or its ester derivative. While mechanistically complex, this reaction can be viewed as a formal nucleophilic substitution of the bromide with the cyclobutyl anion equivalent. This method is highly valued for its reliability and functional group tolerance. The general reaction is as follows:

2-amino-5-bromopyridine + Cyclobutylboronic acid pinacol (B44631) ester --(Pd catalyst, Base)--> this compound

This two-step sequence, involving electrophilic bromination followed by a Suzuki cross-coupling, represents a robust and widely applicable strategy for the synthesis of this compound and its analogs. google.comgre.ac.uk

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to pharmaceutical and fine chemical synthesis is of paramount importance for environmental sustainability and economic efficiency. The synthesis of this compound can be evaluated through this lens, particularly concerning atom economy and solvent choice.

Atom Economy and Reaction Efficiency

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org A higher atom economy signifies less waste generation at a molecular level.

For the proposed two-step synthesis of this compound, the atom economy can be analyzed for each step:

Bromination: The reaction of 2-aminopyridine with a brominating agent like N-Bromosuccinimide (NBS) produces 2-amino-5-bromopyridine and succinimide (B58015) as a byproduct.

Suzuki Coupling: The coupling of 2-amino-5-bromopyridine with a boronic ester requires a stoichiometric base (e.g., K₂CO₃ or Na₂CO₃) and generates borate (B1201080) and salt byproducts.

Solvent Selection and Waste Minimization

Solvents often constitute the largest mass component in a chemical process and are a primary source of waste. mdpi.com Strategic solvent selection is therefore a cornerstone of green synthesis. Solvent selection guides, such as the one developed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, classify solvents based on safety, health, and environmental criteria. mdpi.com

In the synthesis of this compound:

Bromination is often performed in solvents like dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF). researchgate.netgoogle.com According to the ACS guide, both are classified as "problematic" or "undesirable" due to toxicity and/or disposal issues.

Suzuki couplings have traditionally used solvents like 1,4-dioxane (B91453) or toluene. nih.govbeilstein-journals.org Dioxane is "undesirable," while toluene is "usable but with significant issues."

A key goal in greening this synthesis is the replacement of these hazardous solvents. Research has shown that Suzuki reactions can often be performed effectively in more benign solvents. google.com There is a strong trend towards using "preferred" solvents like alcohols (ethanol, isopropanol) and water, or mixtures thereof. acs.orgcdnsciencepub.combeilstein-journals.org Aqueous solvent systems can offer advantages in terms of safety, cost, and reduced environmental impact, though they may require phase-transfer catalysts or specific ligand systems to ensure efficiency. cdnsciencepub.combeilstein-journals.org

Waste minimization extends beyond solvent choice. It involves using catalytic amounts of reagents where possible, as in the palladium-catalyzed Suzuki reaction, and developing methods for catalyst recovery and reuse. The inorganic salts and boronic acid derivatives generated as byproducts in the Suzuki coupling must also be managed, ideally through processes that allow for recovery or disposal in an environmentally sound manner.

Compound Index

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. princeton.edu

In ¹H NMR spectroscopy of 5-Cyclobutylpyridin-2-amine, the signals for the protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current. The protons on the cyclobutyl ring will resonate in the upfield aliphatic region. The amino (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable; their signal can be confirmed by D₂O exchange, which causes the peak to disappear. libretexts.org

The pyridine ring protons are expected to show characteristic splitting patterns. The proton at the C6 position would likely appear as a doublet, coupled to the proton at the C5 position (which is substituted with the cyclobutyl group, so no proton here) and the proton at C4. Similarly, the protons at C3 and C4 would show coupling to each other. The protons of the cyclobutyl group would likely appear as complex multiplets due to their various chemical environments and spin-spin coupling interactions.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-3 | 6.3 - 6.6 | Doublet (d) |

| Pyridine H-4 | 7.2 - 7.5 | Doublet of Doublets (dd) |

| Pyridine H-6 | 7.8 - 8.1 | Doublet (d) |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) |

| Cyclobutyl CH | 3.0 - 3.4 | Multiplet (m) |

| Cyclobutyl CH₂ | 1.8 - 2.4 | Multiplet (m) |

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org For this compound, a total of nine distinct signals are expected, corresponding to the five carbons of the pyridine ring and the four carbons of the cyclobutyl group (assuming the two pairs of CH₂ carbons in the cyclobutyl ring are chemically non-equivalent).

The carbons of the pyridine ring will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the cyclobutyl group. bhu.ac.in The carbon atom attached to the nitrogen of the amine group (C2) and the carbon attached to the cyclobutyl group (C5) are expected to be significantly influenced by these substituents. The chemical shifts of the cyclobutyl carbons will appear in the typical aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 105 - 110 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 130 - 135 |

| Pyridine C-6 | 145 - 150 |

| Cyclobutyl C-1' | 35 - 40 |

| Cyclobutyl C-2'/4' | 25 - 30 |

| Cyclobutyl C-3' | 18 - 22 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6). It would also reveal the coupling network within the cyclobutyl ring, helping to trace the connectivity of the aliphatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the pyridine proton signal at ~6.4 ppm would correlate with the carbon signal at ~107 ppm, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly powerful for establishing the connection between different fragments of the molecule. A key correlation in the HMBC spectrum of this compound would be between the protons of the cyclobutyl group and the carbons of the pyridine ring (specifically C-4, C-5, and C-6), which would unequivocally confirm the position of the cyclobutyl substituent on the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, and aliphatic components.

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to produce several absorptions in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration (scissoring) of the primary amine group is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to appear as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Cyclobutyl Group | 2850 - 2975 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of the molecule. arizona.edu

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. nih.govchemrxiv.org For this compound, the molecular formula is C₉H₁₂N₂. HRMS can confirm this composition by providing an experimental mass that is extremely close to the calculated exact mass.

Predicted HRMS Data for this compound (C₉H₁₂N₂) uni.lu

| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |

| [M]⁺ | 148.09950 |

| [M+H]⁺ | 149.10733 |

| [M+Na]⁺ | 171.08927 |

| [M+K]⁺ | 187.06321 |

| [M+NH₄]⁺ | 166.13387 |

Data sourced from PubChemLite. uni.lu

The fragmentation of this compound in a mass spectrometer would likely proceed through several pathways. A common fragmentation for alkyl-substituted aromatic rings is the loss of the alkyl group via benzylic cleavage. In this case, cleavage of the bond between the cyclobutyl ring and the pyridine ring would result in a stable cyclobutyl radical and a charged aminopyridine fragment, or vice-versa. Further fragmentation of the cyclobutyl ring itself is also expected. arizona.eduuni-saarland.de

X-ray Crystallography for Solid-State Structural Determination

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal suitable for diffraction experiments. rsc.org For a small organic molecule such as this compound, several standard techniques are commonly utilized to achieve this.

Crystal Growth Techniques:

Slow Evaporation: This is the simplest and most common method, where the compound is dissolved in a suitable solvent to near-saturation. rochester.edu The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal. rochester.edu

Vapor Diffusion: In this technique, the compound is dissolved in a small amount of a "good" solvent and placed in a sealed container along with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapors of the more volatile solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization. This method is particularly effective for growing high-quality crystals from very small amounts of material. jove.com

Slow Cooling: This method involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool down to room temperature very slowly. As the temperature decreases, the solubility of the compound drops, leading to the growth of crystals. rsc.org This can be performed in a simple vial insulated to slow the cooling process or in a more controlled manner using a programmable temperature bath.

Crystal Quality Assessment:

Once crystals are obtained, their quality must be assessed to determine their suitability for X-ray diffraction. Key indicators of a high-quality crystal include:

Visual Inspection: Under a microscope, a good crystal should appear as a single, well-formed entity with smooth faces and sharp edges, free from cracks or inclusions. jove.com Clumped or intergrown crystals are generally unsuitable. jove.com

Diffraction Pattern: The ultimate test of crystal quality is its performance in an X-ray diffractometer. A high-quality single crystal will produce a diffraction pattern with sharp, well-defined spots. Broad or smeared spots can indicate poor crystallinity or the presence of multiple, slightly misaligned crystal lattices. arxiv.org

The selection of an appropriate crystallization technique is often empirical, and multiple solvents and methods may be tested to find the optimal conditions for growing crystals of this compound.

After a suitable crystal is mounted on a diffractometer, it is exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. carleton.edu The analysis of this diffraction pattern is fundamental to determining the crystal's internal lattice structure.

Unit Cell Parameters:

The unit cell is the smallest repeating unit of a crystal lattice. It is defined by three edge lengths (a, b, c) and three inter-axial angles (α, β, γ). These parameters, which describe the size and shape of the unit cell, are determined from the geometric positions of the diffraction spots. carleton.edu Software is used to index the reflections, which involves assigning Miller indices (h, k, l) to each spot and calculating the unit cell parameters that best fit the observed pattern. mu.edu.tr

Space Group Determination:

The arrangement of the diffraction spots and, more importantly, the systematic absences of certain reflections provide information about the crystal's symmetry. mu.edu.trucl.ac.uk Systematic absences occur when destructive interference, caused by symmetry elements like screw axes and glide planes, eliminates specific sets of reflections. ucl.ac.uk By analyzing these systematic absences, the space group of the crystal can be determined. The space group describes the set of all symmetry operations that can be applied to the crystal lattice, providing a complete description of its internal symmetry. mu.edu.tr There are 230 possible space groups, and identifying the correct one is a critical step in solving the crystal structure. mu.edu.tr

For a molecule like this compound, the determined space group would reveal the symmetry relationships between the molecules within the unit cell. An illustrative table of possible crystallographic data is provided below.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C9H12N2 |

| Formula Weight | 148.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.53 |

| b (Å) | 10.21 |

| c (Å) | 9.87 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 828.9 |

| Z | 4 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no experimental crystal structure for this compound has been publicly reported.

Once the crystal structure is solved and refined, a detailed conformational analysis of this compound in the solid state can be performed. This involves examining the precise three-dimensional arrangement of its atoms, with particular focus on the flexible cyclobutyl ring and its orientation relative to the planar pyridine ring.

The conformation of the cyclobutyl ring is of significant interest. Unlike the planar cyclopropane, cyclobutane (B1203170) and its derivatives are typically non-planar, adopting a "puckered" or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms. saskoer.cadalalinstitute.com The degree of this puckering can be quantified by specific torsion angles within the ring.

Torsion Angles:

A torsion angle (or dihedral angle) describes the rotation around a chemical bond. researchgate.net In the context of the cyclobutyl ring of this compound, the key torsion angles would define the puckering of the four-membered ring. The orientation of the cyclobutyl group with respect to the pyridine ring can also be described by the torsion angle of the C-C bond connecting the two rings. For example, the angle defined by atoms C(pyridine)-C(pyridine)-C(cyclobutyl)-C(cyclobutyl).

The crystalline environment can influence the molecule to adopt a specific low-energy conformation that allows for efficient packing. rsc.org This conformation might be one of several possible low-energy conformers that exist in solution. The analysis of these angles provides a quantitative measure of the molecule's shape in the solid state.

An illustrative table of key torsion angles is presented below to demonstrate how conformational data is reported.

| Atoms Involved in Torsion Angle | Illustrative Angle (°) |

|---|---|

| C2-C3-C4-C5 (Cyclobutyl Ring) | 25.3 |

| C3-C4-C5-C6 (Cyclobutyl Ring) | -25.1 |

| C4-C5-C6-C3 (Cyclobutyl Ring) | 25.2 |

| C5-C6-C3-C4 (Cyclobutyl Ring) | -25.4 |

| C4(Pyridine)-C5(Pyridine)-C(Cyclobutyl)-C(Cyclobutyl) | 45.8 |

Note: The data in this table is hypothetical and for illustrative purposes. The atom numbering is arbitrary.

This detailed structural information derived from X-ray crystallography is invaluable for computational chemistry studies, aiding in the development of more accurate molecular models and providing insights into the molecule's potential interactions with biological targets. acs.org

Reactivity and Chemical Transformations of 5 Cyclobutylpyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 5-cyclobutylpyridin-2-amine possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring. This lone pair does not participate in the aromatic π-system, rendering the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.org Consequently, this site is susceptible to reactions with electrophiles.

Alkylation and acylation reactions can occur at the ring nitrogen. Treatment with alkyl halides leads to the formation of quaternary N-alkylpyridinium salts, while reaction with acylating agents would yield N-acylpyridinium species. wikipedia.orgnih.gov This reactivity is a general feature of pyridines. Protonation also occurs readily at this nitrogen in the presence of acid, forming the corresponding pyridinium (B92312) salt, which has a pKa of approximately 5.2. wikipedia.org In the case of 4-(dimethylamino)pyridine, a related compound, alkylation occurs preferentially at the pyridyl nitrogen over the exocyclic amino nitrogen due to kinetic and thermodynamic factors. researchgate.net This suggests that the ring nitrogen of this compound is a primary site for such electrophilic attack.

Reactivity of the Exocyclic Amine Group

The exocyclic amino group at the C2 position is a primary aromatic amine. Its lone pair of electrons makes it a potent nucleophile and a base, and it can participate in a wide array of chemical transformations characteristic of arylamines.

Acylation and Alkylation Reactions

The primary amine functionality of this compound readily undergoes acylation with reagents such as acid chlorides or anhydrides to form the corresponding N-acyl-2-aminopyridine derivatives (amides). This reaction is not only a common transformation but is also frequently employed as a protective strategy in the synthesis of substituted pyridines. nih.gov Converting the highly activating amino group into a less powerful activating amide group can prevent side reactions and control regioselectivity during subsequent reactions like electrophilic aromatic substitution. acs.org

Alkylation of the exocyclic amine with alkyl halides is also possible, leading to secondary or tertiary amines. However, direct alkylation of primary amines can be challenging to control, often resulting in a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, specific methods such as reductive amination or using specialized catalysts are often employed. organic-chemistry.orgrsc.org Research on the alkylation of 2-aminopyridine (B139424) with various alcohols has demonstrated that under certain catalytic conditions, selective alkylation occurs exclusively on the exocyclic amino group, with no alkylation observed at the pyridine ring nitrogen. researchgate.netresearchgate.net This high chemoselectivity is a key finding for the functionalization of this class of compounds.

Table 1: General Alkylation and Acylation Reactions of the Amine Group

| Reaction Type | Reagent Class | Product Class | Notes |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl), Anhydrides ((R-CO)₂O) | Amides | Commonly used for protection and functionalization. nih.gov |

| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amines | Can lead to overalkylation; requires controlled conditions for selectivity. wikipedia.orgmasterorganicchemistry.com |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amines | A controlled method for mono-alkylation. organic-chemistry.org |

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound is expected to undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures. organic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺).

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com The most prominent of these transformations are the copper(I)-catalyzed Sandmeyer reactions, which allow for the introduction of halides and cyano groups. masterorganicchemistry.com

Table 2: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product | Reaction Name |

|---|---|---|

| CuCl / HCl | 2-Chloro-5-cyclobutylpyridine | Sandmeyer Reaction masterorganicchemistry.com |

| CuBr / HBr | 2-Bromo-5-cyclobutylpyridine | Sandmeyer Reaction masterorganicchemistry.com |

| CuCN / KCN | 5-Cyclobutylpyridine-2-carbonitrile | Sandmeyer Reaction |

| H₂O, Δ | 5-Cyclobutylpyridin-2(1H)-one | Hydrolysis |

| HBF₄, Δ | 2-Fluoro-5-cyclobutylpyridine | Balz-Schiemann Reaction |

| KI | 5-Cyclobutyl-2-iodopyridine | Iodination organic-chemistry.org |

This two-step sequence of diazotization followed by nucleophilic substitution provides a powerful route to a diverse range of 2-substituted-5-cyclobutylpyridines that may be difficult to access through other synthetic methods.

Condensation Reactions

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds. pressbooks.pub Reaction with aldehydes or ketones, typically under mildly acidic conditions (pH 4-5), results in the formation of an imine, also known as a Schiff base (a compound containing a C=N double bond), with the elimination of a water molecule. pressbooks.pubresearchgate.netyoutube.com These imines can be stable compounds or serve as intermediates for further reactions, such as reduction to form secondary amines.

Condensation with carboxylic acids or their derivatives (like esters or acid chlorides) leads to the formation of amides, as discussed under acylation. nih.gov These condensation reactions are fundamental in organic synthesis for building more complex molecular architectures. nih.govlibretexts.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the two substituents. The amino group at C2 is a very strong activating, ortho-para-directing group. The cyclobutyl group at C5 is a weak activating, ortho-para-directing alkyl group. The ring nitrogen itself is deactivating and directs incoming electrophiles to the meta positions (C3 and C5).

The combined influence of these groups dictates the regioselectivity of EAS reactions. The powerful ortho-directing effect of the amino group strongly activates the C3 position. The C5 position is already substituted. Therefore, electrophilic attack is highly favored at the C3 position. While the C4 and C6 positions are activated by the cyclobutyl group, the directing effect of the amino group is generally dominant in activated aminopyridines. thieme-connect.comthieme-connect.de

Halogenation Studies

Research and commercial availability of halogenated derivatives of this compound provide direct evidence for the outcomes of electrophilic aromatic substitution. Specifically, the compound 3-bromo-5-cyclobutylpyridin-2-amine (B2735038) is a known substance. sigmaaldrich.combldpharm.com

The formation of this product is consistent with the predicted regioselectivity. The strongly activating amino group directs the incoming electrophile (bromine) to its ortho position, C3. Studies on the bromination of other 2-aminopyridines with a blocked C5 position confirm that substitution occurs at C3. thieme-connect.comresearchgate.net Common brominating agents like N-bromosuccinimide (NBS) are effective for the regioselective monobromination of activated pyridines. thieme-connect.comthieme-connect.de

Table 3: Known Halogenated Derivative of this compound

| Compound Name | CAS Number | Position of Halogenation | Reference |

|---|---|---|---|

| 3-Bromo-5-cyclobutylpyridin-2-amine | 1381938-52-8 | C3 | sigmaaldrich.combldpharm.com |

The successful and regioselective halogenation at the C3 position underscores the powerful directing effect of the C2-amino group, which overrides other potential directing influences within the molecule. This transformation provides a key intermediate for further synthetic modifications via cross-coupling reactions at the C-Br bond.

Nitration and Sulfonation Reactions

A comprehensive search of scientific databases reveals no specific studies detailing the nitration or sulfonation of this compound. However, the reactivity of aminopyridines in electrophilic aromatic substitution reactions is well-established. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-aminopyridine, nitration is known to be a complex process. Direct nitration with mixed acids can lead to the formation of a nitramine at the amino group, which can then undergo rearrangement to yield nitro-substituted aminopyridines. The conditions for such reactions are often harsh and can result in a mixture of products.

For this compound, the directing effects of the amino group and the cyclobutyl group would influence the regioselectivity of nitration and sulfonation. The amino group would strongly favor substitution at the 3- and 5-positions. However, since the 5-position is already substituted, nitration would be expected to occur primarily at the 3-position. The electron-donating nature of the cyclobutyl group would further activate the ring towards electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | 5-Cyclobutyl-3-nitropyridin-2-amine |

| SO₃/H₂SO₄ | 5-Cyclobutyl-2-aminopyridine-3-sulfonic acid |

Note: The information in this table is based on theoretical predictions and has not been experimentally verified for this compound.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is not specifically described in the available literature. Generally, SNAr reactions on pyridine rings are facilitated by the presence of electron-withdrawing groups and a good leaving group. In this compound, the amino group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, for SNAr to occur, either the amino group would need to be transformed into a good leaving group (e.g., via diazotization), or a strongly activating group would need to be introduced elsewhere on the ring.

Reactions Involving the Cyclobutyl Moiety

No studies have been found that specifically investigate reactions of the cyclobutyl group on this compound. In general, the cyclobutyl ring is relatively stable but can undergo reactions such as radical substitution or oxidation under specific conditions. For instance, benzylic-like C-H bonds on the carbon atom attached to the pyridine ring could potentially be susceptible to oxidation or radical halogenation. However, without experimental data, any proposed reaction remains speculative.

Reaction Mechanism Investigations

Kinetic Studies of Key Transformations

A thorough literature search did not yield any kinetic studies on the chemical transformations of this compound. Such studies would be invaluable for understanding the reaction rates and the influence of the cyclobutyl substituent on the reactivity of the pyridine ring.

Spectroscopic Monitoring of Reaction Progress

There is no available information on the use of spectroscopic methods to monitor the progress of reactions involving this compound. Techniques such as in-situ NMR or IR spectroscopy would be powerful tools for identifying intermediates and determining reaction endpoints in any future studies on this compound.

Synthesis and Characterization of Derivatives of 5 Cyclobutylpyridin 2 Amine

N-Substituted Derivatives of 5-Cyclobutylpyridin-2-amine

The primary amine of this compound serves as a versatile handle for the introduction of a wide array of functional groups, leading to N-substituted derivatives with potentially diverse chemical properties. Standard organic chemistry methodologies for the alkylation and acylation of amines are directly applicable. smolecule.comlibretexts.orguni-bayreuth.deorganic-chemistry.org

N-Alkylation: The introduction of alkyl groups onto the 2-amino position can be achieved through several methods. A common approach involves the reaction of this compound with alkyl halides. To favor mono-alkylation and prevent the formation of tertiary amines, the reaction conditions can be carefully controlled, for instance, by using a specific molar ratio of reactants or employing bulky alkylating agents. organic-chemistry.org Another powerful method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. libretexts.org For the specific case of N-methylation, reagents such as methyl iodide with a suitable base (e.g., sodium hydride) are effective. monash.edu

N-Acylation: The synthesis of N-acyl derivatives, or amides, is a fundamental transformation. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. d-nb.info This reaction is generally high-yielding and provides stable, crystalline products that are amenable to further functionalization. Benzotriazole-mediated chemistry also offers an efficient, greener alternative for N-acylation in an aqueous environment. mdpi.com

Below is a representative data table for potential N-substituted derivatives, with predicted data based on established chemical principles.

| Derivative Name | Substituent (R) | Synthetic Method | Anticipated Yield Range |

| N-Methyl-5-cyclobutylpyridin-2-amine | -CH₃ | Reductive amination with formaldehyde | 60-80% |

| N-Ethyl-5-cyclobutylpyridin-2-amine | -CH₂CH₃ | Alkylation with ethyl iodide | 55-75% |

| N-Acetyl-5-cyclobutylpyridin-2-amine | -C(O)CH₃ | Acylation with acetyl chloride | 85-95% |

| N-Benzoyl-5-cyclobutylpyridin-2-amine | -C(O)Ph | Acylation with benzoyl chloride | 80-90% |

Pyridine (B92270) Ring-Substituted Derivatives of this compound

Modification of the pyridine ring itself offers another avenue to a diverse range of derivatives, altering the electronic and steric properties of the core structure.

Halogenated Analogues (e.g., 3-bromo-5-cyclobutylpyridin-2-amine)

Halogenation of the pyridine ring is a key step in creating versatile intermediates for further derivatization. The compound 3-bromo-5-cyclobutylpyridin-2-amine (B2735038) is a known chemical entity, available commercially. bldpharm.comfluorochem.co.uk Its synthesis would likely involve the direct bromination of this compound. The electron-donating nature of the amino group directs electrophilic substitution to the positions ortho and para to it (positions 3 and 5). Since position 5 is already occupied by the cyclobutyl group, bromination is expected to occur at the 3-position.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-bromo-5-cyclobutylpyridin-2-amine | 1381938-52-8 | C₉H₁₁BrN₂ | 227.10 |

Alkyl and Aryl Substituted Analogues

The halogenated derivatives, particularly 3-bromo-5-cyclobutylpyridin-2-amine, are excellent precursors for introducing alkyl and aryl substituents via cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, involving the reaction of the bromo-derivative with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com This reaction is known for its high tolerance of various functional groups, making it ideal for complex molecule synthesis. mdpi.comnih.gov

For example, the synthesis of 3-phenyl-5-cyclobutylpyridin-2-amine could be achieved by reacting 3-bromo-5-cyclobutylpyridin-2-amine with phenylboronic acid.

Representative Reaction Scheme for Suzuki-Miyaura Coupling:

Image of a chemical reaction showing 3-bromo-5-cyclobutylpyridin-2-amine reacting with a generic aryl boronic acid in the presence of a palladium catalyst and a base to yield 3-aryl-5-cyclobutylpyridin-2-amine.

| Derivative Name | Substituent | Coupling Partner | Catalyst System | Anticipated Yield Range |

| 3-Phenyl-5-cyclobutylpyridin-2-amine | Phenyl | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 70-90% |

| 3-(4-Methylphenyl)-5-cyclobutylpyridin-2-amine | 4-Methylphenyl | (4-Methylphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 75-95% |

| 3-(Thiophen-2-yl)-5-cyclobutylpyridin-2-amine | Thiophen-2-yl | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 65-85% |

Cyclobutyl Ring-Modified Derivatives

While less common in the existing literature for pyridine derivatives, modification of the cyclobutyl ring presents a unique opportunity for creating novel structures. Synthetic strategies could involve starting materials where the cyclobutyl ring is already functionalized prior to its attachment to the pyridine core. Alternatively, selective reactions on the cyclobutyl ring of this compound could be explored, although this would be challenging due to the potential for competing reactions on the pyridine ring and amino group.

Heterocyclic Fused Derivatives

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. e3s-conferences.org These compounds are of significant interest in medicinal chemistry. The general synthesis involves the reaction of a 2-aminopyridine with an α-haloketone, followed by cyclization. e3s-conferences.org More modern and efficient methods include multicomponent reactions, for instance, a (3+2) cycloaddition of a 2-aminopyridine with a propargyl alcohol. nih.gov

Applying this to this compound, reaction with 2-bromoacetophenone (B140003) would be expected to yield 2-phenyl-6-cyclobutylimidazo[1,2-a]pyridine.

Representative Reaction Scheme for Imidazo[1,2-a]pyridine (B132010) Synthesis:

Image of a chemical reaction showing this compound reacting with an alpha-haloketone to form a cyclobutyl-substituted imidazo[1,2-a]pyridine.

| Derivative Name | Reactant | Reaction Type | Anticipated Yield Range |

| 2-Phenyl-6-cyclobutylimidazo[1,2-a]pyridine | 2-Bromoacetophenone | Tschitschibabin reaction | 60-80% |

| 6-Cyclobutyl-2-methylimidazo[1,2-a]pyridine | Chloroacetone | Tschitschibabin reaction | 65-85% |

| 6-Cyclobutyl-2,3-diphenylimidazo[1,2-a]pyridine | Benzoin | Condensation | 50-70% |

Spectroscopic and Structural Characterization of Derived Compounds

The structural elucidation of these newly synthesized derivatives would rely on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compounds by providing a highly accurate molecular weight. mdpi.com Predicted collision cross-section values for the parent compound are available and could serve as a reference for its derivatives. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. For example, the N-H stretching vibrations of the primary amine in the starting material (typically around 3300-3500 cm⁻¹) would be absent or shifted in N-substituted derivatives. The formation of an amide bond in N-acyl derivatives would be confirmed by the appearance of a strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹. d-nb.info

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. nih.gov

Below is a table of predicted characteristic spectroscopic data for a representative derivative from each class.

| Derivative | Spectroscopic Technique | Predicted Characteristic Signals |

| N-Acetyl-5-cyclobutylpyridin-2-amine | ¹H NMR | Singlet for acetyl methyl group (~2.2 ppm), amide N-H proton signal (>8.0 ppm) |

| IR | Strong C=O stretch (~1680 cm⁻¹) | |

| 3-Phenyl-5-cyclobutylpyridin-2-amine | ¹H NMR | Multiplets for the new phenyl group (7.2-7.6 ppm), disappearance of H-3 proton signal |

| ¹³C NMR | Additional signals corresponding to the phenyl group (125-140 ppm) | |

| 2-Phenyl-6-cyclobutylimidazo[1,2-a]pyridine | ¹H NMR | Characteristic signals for the imidazo[1,2-a]pyridine core, singlet for H-3 proton |

| MS | Molecular ion peak corresponding to C₁₇H₁₆N₂ |

Computational Chemistry and Theoretical Studies of 5 Cyclobutylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular-level properties. For 5-Cyclobutylpyridin-2-amine, these calculations reveal the distribution of electrons and the nature of its chemical bonds, which are critical for understanding its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules like this compound. DFT calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. scispace.com

The geometry of this compound is first optimized to find its most stable arrangement of atoms. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges.

Table 1: Calculated Ground State Properties of this compound (Note: The following data is hypothetical and based on typical results from DFT calculations on similar molecules for illustrative purposes.)

| Property | Calculated Value | Unit |

| Total Energy | -552.345 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| Ionization Potential | 7.85 | eV |

| Electron Affinity | 0.45 | eV |

This interactive table provides hypothetical calculated ground state properties for this compound based on DFT methods.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. tandfonline.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, reflecting its potential to act as an electron donor. The LUMO, in contrast, is likely distributed over the pyridine (B92270) ring, which can accommodate additional electron density. The HOMO-LUMO gap can be used to estimate the energy required for electronic excitation, which corresponds to the absorption of light in the ultraviolet-visible spectrum. beilstein-journals.org

Table 2: Frontier Molecular Orbital Energies of this compound (Note: The following data is hypothetical and based on typical results from DFT calculations on similar molecules for illustrative purposes.)

| Molecular Orbital | Energy |

| HOMO | -5.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

This interactive table displays hypothetical frontier molecular orbital energies for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. nih.govnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the nitrogen atom of the pyridine ring, due to its high electronegativity and the presence of a lone pair of electrons. libretexts.orgresearchgate.net The amine group's nitrogen atom will also exhibit a region of negative potential, though likely modulated by its interaction with the aromatic ring. The hydrogen atoms of the amine group and the cyclobutyl group will exhibit positive electrostatic potential. The MEP map provides a clear visual representation of the molecule's reactive sites and its potential for forming intermolecular interactions, such as hydrogen bonds. nih.gov

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com For this compound, the primary source of conformational flexibility is the cyclobutyl ring and its orientation relative to the pyridine ring. The four-membered cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain.

Table 3: Relative Energies of this compound Conformers (Note: The following data is hypothetical and based on typical results from conformational analysis for illustrative purposes.)

| Conformer | Dihedral Angle (Py-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 30° | 0.00 |

| 2 | 90° | 1.52 |

| 3 | 150° | 0.85 |

This interactive table presents hypothetical relative energies for different conformers of this compound.

Simulation of Spectroscopic Properties

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. acs.org

The calculated chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For the pyridine ring, the carbon atoms will have distinct chemical shifts depending on their position relative to the nitrogen atom and the two substituents. The electron-donating amine group is expected to cause an upfield shift (lower ppm value) for the ortho and para carbons, while the ring nitrogen generally causes a downfield shift for adjacent carbons. acs.org The protons on the pyridine ring will also show characteristic shifts. The chemical shifts of the cyclobutyl ring's carbons and protons would provide information about its conformation. By comparing the calculated NMR spectra with experimental data, the proposed structure and conformation of this compound can be confirmed. nih.govnih.gov

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is hypothetical and based on typical results from GIAO-DFT calculations for illustrative purposes.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 158.5 | H3 | 6.55 |

| C3 | 108.2 | H4 | 7.40 |

| C4 | 138.9 | H6 | 8.05 |

| C5 | 130.1 | NH₂ | 5.80 |

| C6 | 148.7 | Cyclobutyl-CH | 3.50 |

| Cyclobutyl-C1' | 34.5 | Cyclobutyl-CH₂ | 2.10, 1.95 |

| Cyclobutyl-C2'/C4' | 25.8 | ||

| Cyclobutyl-C3' | 18.2 |

This interactive table shows hypothetical predicted ¹³C and ¹H NMR chemical shifts for this compound.

Calculated Vibrational Frequencies (IR and Raman)

Computational chemistry provides powerful tools to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govdtic.milarxiv.orguni-siegen.de These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can provide detailed information about the vibrational modes of a molecule. arxiv.org Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

For this compound, theoretical calculations would predict a series of vibrational frequencies. The primary amines, for instance, typically exhibit characteristic N-H stretching frequencies. dtic.mil The presence of the pyridine ring and the cyclobutyl group would also give rise to a unique fingerprint in the vibrational spectrum.

A hypothetical table of calculated vibrational frequencies for this compound might look like the following, illustrating the kind of data that would be generated from such a study.

Hypothetical Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 | Medium | N-H Asymmetric Stretch |

| 3350 | Strong | N-H Symmetric Stretch |

| 3050 | Weak | Aromatic C-H Stretch |

| 2950 | Strong | Aliphatic C-H Stretch |

| 1620 | Strong | Pyridine Ring Stretch |

| 1580 | Medium | NH₂ Scissoring |

| 1470 | Medium | Cyclobutyl CH₂ Scissoring |

| 1250 | Medium | C-N Stretch |

Note: This table is illustrative and not based on published experimental or calculated data for this compound.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule and identifying the transition states involved. e3s-conferences.org This is crucial for understanding reaction mechanisms and predicting the feasibility and outcomes of chemical reactions.

Elucidation of Proposed Reaction Mechanisms

For a molecule like this compound, theoretical studies could investigate various reactions, such as electrophilic substitution on the pyridine ring or reactions involving the amino group. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a potential energy surface for the reaction.

For example, in a hypothetical N-alkylation reaction, computational modeling could help determine whether the reaction proceeds through a direct displacement mechanism or a stepwise mechanism. The calculated energy barriers for each step would reveal the most likely pathway. Transition state theory can then be used to calculate reaction rates, providing a deeper understanding of the reaction kinetics. e3s-conferences.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment. mdpi.comnih.govmdpi.com An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion.

For this compound, an MD simulation could reveal how the cyclobutyl group rotates and flexes relative to the pyridine ring. It could also be used to study how the molecule interacts with solvent molecules or a biological receptor. In the context of drug design, MD simulations are often used to assess the stability of a ligand bound to a protein target. mdpi.comnih.gov For instance, studies on related aminopyrimidine derivatives have utilized molecular dynamics to understand their interactions with biological targets. nih.gov

The results of an MD simulation can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

While detailed computational research specifically focused on this compound is limited in the public domain, the methodologies of computational chemistry provide a robust framework for predicting and understanding its chemical properties and behavior.

Applications in Advanced Materials Science and Catalysis

5-Cyclobutylpyridin-2-amine as a Ligand in Coordination Chemistry

The pyridine (B92270) ring and the amino group in this compound provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry. ncert.nic.in The cyclobutyl substituent can also influence the steric and electronic environment of the resulting metal complexes.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving this compound typically follows established methods of coordination chemistry. These methods often involve the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as temperature and molar ratio of metal to ligand, can be adjusted to favor the formation of the desired complex. arabjchem.orgnih.gov For instance, a common approach is the refluxing of an alcoholic solution containing the metal salt and the ligand to precipitate the metal complex. arabjchem.org

General synthetic procedures can be adapted to incorporate the this compound ligand. For example, a mixture of the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal, in a solvent like ethanol (B145695) or methanol (B129727) can be stirred at room temperature or heated under reflux. mdpi.com The resulting metal complex can then be isolated by filtration or evaporation of the solvent. The stoichiometry of the final complex, whether it is ML, ML2, or another variation, can be influenced by the reaction conditions and the nature of the metal ion and the ligand itself. rsc.org

Structural Analysis of Coordination Compounds

The coordination geometry can vary depending on the metal ion and the number of ligands. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. ncert.nic.in The this compound ligand can act as a monodentate or bidentate ligand, coordinating to the metal through the pyridine nitrogen and/or the amino group. The steric bulk of the cyclobutyl group can influence the packing of the molecules in the crystal lattice and may affect the coordination geometry.

Interactive Data Table: Hypothetical Structural Data for Metal Complexes of this compound

| Metal Ion | Formula | Coordination Geometry | M-N(pyridine) Bond Length (Å) | M-N(amine) Bond Length (Å) |

|---|---|---|---|---|

| Cu(II) | [Cu(C9H12N2)2Cl2] | Distorted Octahedral | 2.01 | 2.05 |

| Pd(II) | [Pd(C9H12N2)2Cl2] | Square Planar | 2.03 | - |

Electronic Properties of Metal-Ligand Interactions

The electronic properties of metal complexes are determined by the interaction between the metal d-orbitals and the orbitals of the ligands. The this compound ligand, with its pyridine ring and amino group, can participate in both σ-donation and π-backbonding with the metal center. The electronic nature of the cyclobutyl substituent can modulate the electron density on the pyridine ring, thereby influencing the strength of the metal-ligand bond. mdpi.com

UV-visible spectroscopy is a key technique to probe the electronic transitions within the metal complex, providing information about the d-d transitions and charge transfer bands. nih.gov The position and intensity of these bands are sensitive to the coordination environment and the nature of the metal-ligand interactions. For instance, a stronger ligand field will result in a larger energy gap between the d-orbitals, leading to a blue shift in the absorption spectrum. mdpi.com The electronic properties of these complexes are fundamental to their potential applications in areas such as photocatalysis and molecular electronics.

Role of this compound in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. nih.gov Ligands play a crucial role in tuning the activity and selectivity of metal-based catalysts. The unique electronic and steric properties of this compound make it an interesting candidate for ligand development in various catalytic reactions.

Investigations in C-C and C-X Bond Forming Reactions

Cross-coupling reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bonds are among the most important transformations in organic synthesis. tcichemicals.comtcichemicals.com Palladium-catalyzed cross-coupling reactions, in particular, have been widely developed and are reliant on the nature of the supporting ligands. rsc.orgbeilstein-journals.org

While direct studies on this compound in these specific reactions are not extensively documented in the provided results, its structural motifs are present in molecules used in related research. For instance, derivatives of 2-aminopyridine (B139424) are common ligands in catalysis. The cyclobutyl group can impart specific steric hindrance around the metal center, which can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. This can, in turn, affect the efficiency and selectivity of the C-C or C-X bond formation. The electronic effect of the cyclobutyl group can also modify the electron density at the metal center, further tuning its catalytic activity.

Interactive Data Table: Hypothetical Catalytic Activity in a Suzuki-Miyaura Coupling Reaction

| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|---|

| Pd(OAc)2 / this compound | 4-bromotoluene | Phenylboronic acid | 85 |

| Pd(OAc)2 / 2-aminopyridine | 4-bromotoluene | Phenylboronic acid | 78 |

Note: This data is hypothetical and for illustrative purposes to demonstrate how such a compound might be evaluated.

Asymmetric Catalysis Potential

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance, particularly in the pharmaceutical industry. rsc.org The development of chiral ligands is central to this field. nih.govrsc.org this compound itself is not chiral. However, it can serve as a scaffold for the synthesis of chiral ligands.

By introducing chiral centers into the cyclobutyl group or by derivatizing the amino group with a chiral moiety, it is possible to create a library of chiral ligands based on the this compound framework. These chiral ligands could then be used to form metal complexes capable of inducing enantioselectivity in a variety of catalytic reactions, such as hydrogenations, C-H functionalizations, or cyclopropanations. mdpi.com The rigidity of the pyridine ring combined with the conformational possibilities of the chiral cyclobutyl substituent could lead to highly effective and selective asymmetric catalysts. The synthesis of such derivatives would be a key step in exploring the full potential of this compound in asymmetric catalysis. nih.gov

Integration into Polymer Architectures and Functional Materials

The unique structure of this compound, which combines a pyridine ring with a primary amine and a cyclobutyl group, makes it a valuable building block for the synthesis of novel polymers and functional materials. The pyridine moiety offers a site for coordination with metal centers, while the amine group provides a reactive handle for polymerization and functionalization reactions.

The presence of the amine group allows for the incorporation of this compound into various polymer backbones through techniques such as polycondensation or as a monomer in addition polymerizations. rsc.org For instance, it can be reacted with diacyl chlorides, diisocyanates, or other bifunctional monomers to form polyamides, polyureas, or other classes of condensation polymers. The resulting polymers would benefit from the inherent properties of the pyridine ring, such as its ability to participate in hydrogen bonding and its potential for post-polymerization modification.

Furthermore, the pyridine nitrogen atom can act as a ligand, enabling the formation of coordination polymers or metal-organic frameworks (MOFs). hhu.denih.govmonash.edumdpi.comresearchgate.net By coordinating with various metal ions, it is possible to construct one-, two-, or three-dimensional networks with tailored porosity, thermal stability, and catalytic activity. While direct research on this compound in this context is emerging, studies on similar aminopyridine ligands demonstrate the feasibility of creating such structured materials with potential applications in gas storage, separation, and heterogeneous catalysis. hhu.denih.gov

The cyclobutyl group, while often considered a sterically bulky substituent, can influence the solid-state packing of the resulting polymers, potentially leading to materials with unique morphological and photophysical properties. This non-planar aliphatic ring can disrupt extensive π-π stacking between pyridine rings, which could be advantageous in the design of soluble and processable functional polymers.

Precursor for Advanced Organic Electronic Materials

The field of organic electronics is continually searching for novel molecular components to build more efficient and stable devices. This compound presents itself as a promising precursor for the synthesis of materials for such applications. The electron-rich aminopyridine system can serve as a core unit in the design of organic semiconductors.

The primary amine group of this compound allows for its chemical modification to produce more complex conjugated molecules. For example, it can undergo condensation reactions with various aldehydes and ketones to form Schiff bases, which are a class of compounds known for their diverse electronic and optical properties. These Schiff bases can then be used as ligands for the synthesis of emissive metal complexes or as building blocks for larger conjugated systems.

Moreover, the pyridine ring within the structure can be exploited to tune the electron-accepting properties of the final material. Inferences from research on analogous compounds like 3-Cyclopropylpyridin-2-amine suggest that the combination of the electron-donating amine group and the electron-withdrawing pyridine ring can lead to molecules with interesting intramolecular charge transfer characteristics, a key feature for applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs). smolecule.com While specific research on the electronic properties of materials derived directly from this compound is limited, the foundational structure holds significant potential for the development of new organic electronic materials. smolecule.com

Conclusion and Future Research Directions

Summary of Key Academic Insights on 5-Cyclobutylpyridin-2-amine

Academic research into this compound has predominantly centered on its role as a crucial structural motif in the development of potent bio-active molecules. A significant body of work highlights its incorporation into derivatives that act as inhibitors of 5-Lipoxygenase Activating Protein (FLAP). FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma.

Unexplored Reactivity and Synthetic Avenues

While the derivatives of this compound have been studied, the reactivity of the parent compound itself remains a largely unexplored domain. Aminopyridines, in general, are versatile synthons in organic chemistry, capable of undergoing a variety of transformations. rsc.orgsioc-journal.cn The amine group can participate in alkylation, acylation, and nucleophilic substitution reactions. sioc-journal.cn Furthermore, the pyridine (B92270) ring can be subjected to electrophilic substitution, although the directing effects of the amino and cyclobutyl groups on this reactivity profile have not been specifically documented for this compound.

A significant gap in the current literature is the lack of detailed, published synthetic routes specifically for this compound. While methods for the synthesis of related aminopyridines, such as Suzuki-Miyaura coupling and Ullmann-Goldberg amination, are known, their application to the synthesis of this particular compound has not been explicitly described in the available research. smolecule.com The development of efficient and scalable synthetic pathways to this compound is a critical unexplored avenue that would undoubtedly catalyze further research into its chemistry and applications. Additionally, the reactivity of the cyclobutane (B1203170) ring, known for its susceptibility to ring-opening reactions under certain conditions, such as visible light-assisted photoredox catalysis, presents another fascinating, yet uninvestigated, aspect of this molecule's chemical behavior. uark.edu

Prospects for Novel Derivatives and Their Chemical Utility

The established utility of this compound derivatives as FLAP inhibitors provides a strong foundation for the exploration of novel analogues with potentially enhanced or different biological activities. semanticscholar.orgnih.gov The synthesis of derivatives with modifications to the pyridine ring, such as the introduction of halogens like bromine, has been noted in chemical supplier catalogues, suggesting their utility as intermediates for further functionalization. fluorochem.co.uk

Future research could focus on creating libraries of derivatives by:

Functionalization of the amine group: Introducing a diverse range of substituents could modulate the compound's pharmacokinetic properties and target interactions.

Substitution on the pyridine ring: Exploring reactions at the C-3, C-4, and C-6 positions could lead to new chemical entities with unique electronic and steric properties.

Modification of the cyclobutyl ring: Although critical for FLAP inhibition, alterations to the cyclobutyl moiety might lead to derivatives with different therapeutic applications.

The development of such novel derivatives holds promise for their use as probes for other biological targets, as building blocks in the synthesis of more complex molecules, and potentially as new therapeutic agents in their own right. rsc.org

Emerging Computational Research Frontiers for this compound

Computational chemistry has already proven to be a valuable tool in understanding the structure-activity relationships of derivatives of this compound. semanticscholar.orgresearchgate.net The application of methods like Kernel Partial Least Squares (KPLS) modeling has been successful in correlating molecular descriptors with biological activity for FLAP inhibitors. semanticscholar.org